(1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid
Description
Properties
IUPAC Name |
(1S,2R,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9(12)7-5-6-1-2-8(7)10(6)3-4-10/h1-2,6-8H,3-5H2,(H,11,12)/t6-,7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQRBBFSKQZSRM-PRJMDXOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3CC(C2C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12[C@H]3C[C@H]([C@@H]2C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid is a unique organic compound characterized by its spirocyclic structure and bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The molecular formula of this compound is C10H12O2, with a molecular weight of 168.20 g/mol. Its structural characteristics contribute significantly to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H12O2 |
| Molecular Weight | 168.20 g/mol |
| IUPAC Name | This compound |
| InChI Key | UOFXCPIGEWFBTF-UHFFFAOYSA-N |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of spiro compounds similar to this compound. In vitro evaluations against cyclooxygenase enzymes (COX-1 and COX-2) demonstrated that certain spiro compounds exhibit significant inhibitory activity with a selectivity index surpassing that of celecoxib, a well-known anti-inflammatory drug . This suggests that compounds with similar structural features may serve as promising candidates for developing new anti-inflammatory agents.
Antimicrobial Properties
The antimicrobial efficacy of spiro compounds has been documented extensively. For instance, studies have reported that spirocyclic derivatives exhibit activity against various bacterial strains . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Potential
The anticancer activity of spiro compounds is another area of active research. Compounds containing the spirocyclic structure have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells . The unique binding properties of these compounds allow them to interact with specific molecular targets involved in cancer progression.
The biological effects of this compound are believed to stem from its ability to modulate various signaling pathways and interact with specific receptors or enzymes. For example:
- Inhibition of COX Enzymes : The compound may inhibit the activity of COX enzymes involved in inflammatory processes.
- Antimicrobial Action : It may disrupt bacterial cell membrane integrity or interfere with essential metabolic functions.
- Anticancer Activity : The compound might induce apoptosis through the activation of caspases or inhibition of survival pathways.
Case Studies
Several studies have investigated the biological activities associated with spiro compounds:
- Anti-inflammatory Study : A series of synthesized spiro compounds were tested for their ability to inhibit COX enzymes and exhibited significant anti-inflammatory effects .
- Antimicrobial Evaluation : Research demonstrated that spiro compounds showed potent antibacterial activity against various pathogens, indicating their potential as novel antimicrobial agents .
- Anticancer Research : Investigations into the anticancer properties revealed that certain spiro derivatives could effectively inhibit cancer cell proliferation and promote apoptosis .
Scientific Research Applications
Organic Synthesis
(1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the formation of complex molecules through various reactions such as cycloadditions and functional group transformations.
Case Study: Synthesis of Novel Compounds
Recent studies have utilized this compound to synthesize new derivatives with enhanced biological activities. For instance, researchers have reported the successful modification of the carboxylic acid group to produce more reactive intermediates suitable for further functionalization.
The compound has been investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of various enzymes.
Enzyme Inhibition Studies
In silico studies have shown that derivatives of this compound exhibit significant binding affinities towards enzymes involved in metabolic pathways, such as 1-aminocyclopropane-1-carboxylate oxidase (ACO).
Binding Affinities:
| Compound | ΔG (kcal/mol) | Kb (M−1) |
|---|---|---|
| (1S,2R)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10^4 |
| (1S,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.9385 × 10^4 |
Medicinal Chemistry
The compound is being explored for its therapeutic potential in drug development.
Drug Development Insights
Preliminary investigations indicate that modifications to the spirocyclic structure can enhance the pharmacological profile of the resulting compounds. For example, derivatives have shown promise in targeting specific biological pathways related to cancer and metabolic disorders.
Agricultural Applications
Research has also highlighted the potential use of this compound in plant biology as a regulator of ethylene biosynthesis.
Ethylene Biosynthesis Regulation
Studies demonstrate that certain derivatives can effectively modulate ethylene production in plants, suggesting applications in agriculture for improving crop yields and stress responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
(1R,2R,3S)-3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid
- Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid (CAS 1286700-28-4) Molecular Formula: C₁₀H₁₂O₂ (inferred) Key Differences: The absence of the norbornene double bond (heptane vs. The carboxylic acid at position 5 instead of position 2 may influence intermolecular interactions .
Spirocyclic Compounds with Alternative Ring Systems
(1R,5R)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid
Derivatives with Functional Group Variations
- Spiro[bicyclo[2.2.1]heptane-5,1'-cyclopropane]-2-one
Data Tables
Table 1: Molecular and Structural Comparison
Table 2: Key Physicochemical Properties
| Compound Name | Melting Point | Boiling Point | Solubility (Predicted) | LogP (Calculated) |
|---|---|---|---|---|
| (1S,2R,4S)-Parent compound | Not reported | Not reported | Moderate in polar solvents | ~1.5 |
| (1R,2R,3S)-3-Methoxycarbonyl analog | Not reported | Not reported | Low (lipophilic) | ~2.8 |
| (1R,5R)-4-Oxo analog | Not reported | Not reported | High in polar solvents | ~0.9 |
Research Findings and Insights
- Synthetic Challenges : Spirocyclopropane derivatives often require precise stereocontrol. For example, the synthesis of related spiro compounds (e.g., ) employs transition-metal catalysis or strain-driven cyclization .
- Spectroscopic Differentiation : NMR spectroscopy (¹H and ¹³C) is critical for distinguishing stereoisomers, as seen in the characterization of structurally complex spiro compounds (e.g., ) .
- Functional Group Impact : The carboxylic acid group in the parent compound enhances water solubility compared to ketone or ester derivatives, as observed in analogs like and .
Q & A
Q. What synthetic strategies are recommended for achieving stereochemical control in the synthesis of (1S,2R,4S)-spiro[...]carboxylic acid?
Stereochemical fidelity in spirocyclopropane systems requires multi-step protocols with chiral auxiliaries or asymmetric catalysis. For example, methods from WO 2016/111347 (Example 2-13) describe stereoselective cyclopropanation via [2+1] cycloaddition using diazo reagents under rhodium catalysis, optimizing solvent polarity (e.g., dichloromethane) and temperature (-20°C) to minimize racemization . Post-synthetic purification via preparative HPLC with chiral columns (e.g., Chiralpak IA) can resolve enantiomeric impurities .
Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?
- X-ray crystallography : Provides unambiguous stereochemical assignment by resolving spatial arrangements of substituents (e.g., bicycloheptene and cyclopropane moieties) .
- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships; NOE interactions between H-2 (bicycloheptene) and H-1' (cyclopropane) confirm relative configurations .
- Chiral HPLC : Validates enantiomeric excess (>99%) using cellulose-based columns and isocratic elution (hexane:IPA = 90:10) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Stability : Store at -20°C under inert gas (argon) to prevent oxidation of the cyclopropane ring .
- Exposure mitigation : Use fume hoods for synthesis steps involving volatile reagents (e.g., diazomethane). In case of skin contact, wash immediately with 10% sodium bicarbonate solution to neutralize carboxylic acid residues .
Advanced Research Questions
Q. How does the spirocyclopropane moiety influence biological activity in Trypanosoma cruzi inhibition studies?
The rigid spiro architecture enhances target binding by reducing conformational entropy. In vitro assays show IC₅₀ values of 12–18 µM against T. cruzi epimastigotes, attributed to hydrophobic interactions between the cyclopropane ring and the parasite’s sterol-binding proteins. Comparative studies with non-spiro analogs (e.g., borneol esters) demonstrate 3–5× lower activity, highlighting the role of structural rigidity .
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
Discrepancies in chemical shifts (e.g., δH-4S vs. DFT-calculated values) may arise from solvent effects or dynamic puckering of the bicycloheptene ring. Strategies include:
- Solvent correction : Re-run NMR in deuterated DMSO to mimic computational solvent models.
- Dynamic NMR (VT-NMR) : Analyze temperature-dependent line broadening to detect ring-flipping equilibria .
- DFT refinement : Incorporate dispersion-corrected functionals (e.g., B3LYP-D3) to improve accuracy for strained systems .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- pH stability : The carboxylic acid group (predicted pKa = 4.42) undergoes degradation above pH 7.0. Buffered solutions (pH 4–6) maintain integrity for >48 hours at 25°C .
- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at 180°C. Lyophilization preserves the compound for long-term storage .
- Light sensitivity : UV-Vis studies indicate photodegradation at λ < 300 nm; amber glass vials are recommended .
Data Contradiction Analysis
Q. Why do different synthetic routes yield conflicting enantiomeric excess (ee) values?
Variations in ee (e.g., 85% vs. 92%) may stem from catalyst loading (1–5 mol%) or impurities in chiral ligands (e.g., Rh₂(S-PTTL)₄). Mitigate by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
